N-benzyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to by its full systematic name) is a structurally complex tricyclic compound featuring a fused azacyclic core, a benzyl carboxamide group, and an imino-oxo-prop-2-enyl substituent. Characterization methods such as X-ray crystallography (using programs like SHELXL ), IR spectroscopy, and elemental analysis are critical for confirming its structure.
Properties
IUPAC Name |
N-benzyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-3-11-27-19(24)17(22(29)25-14-16-9-5-4-6-10-16)13-18-21(27)26-20-15(2)8-7-12-28(20)23(18)30/h3-10,12-13,24H,1,11,14H2,2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUPIBQWBLZIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510761-28-1 | |
| Record name | 1-ALLYL-N-BENZYL-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products with high selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-benzyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other biological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with spirocyclic benzothiazole derivatives reported in . Key differences and similarities include:
Crystallographic Analysis Tools
The determination of crystal structures for such complex molecules relies on software like SHELXL (for refinement) and SIR97 (for direct methods in structure solution). SHELXL’s robustness in handling small-molecule refinement is well-documented , while SIR97 integrates direct methods with least-squares refinement, enhancing automation and accuracy .
Key Research Findings
- Synthetic Challenges : The tricyclic framework requires precise control of reaction conditions to avoid side products, akin to the spirocyclic synthesis in .
- Spectroscopic Signatures: IR spectra would show distinct peaks for imino (≈1640 cm⁻¹) and carboxamide (≈1680 cm⁻¹) groups, differing from benzothiazole C=N stretches (≈1600 cm⁻¹) in analogues .
- Crystallographic Data: If resolved, space group and unit cell parameters (e.g., monoclinic P2₁/c) would align with SHELXL-refined structures .
Biological Activity
N-benzyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. Its molecular formula is C27H23N5O with a molecular weight of approximately 441.5 g/mol. The compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Features
The compound features:
- Benzyl Group : Enhances lipophilicity and potential interactions with biological membranes.
- Imino Group : May contribute to the compound's reactivity and interaction with biological targets.
- Carboxamide Functionality : Involved in hydrogen bonding and can influence the biological activity by modulating interactions with enzymes or receptors.
Antimicrobial Properties
Preliminary studies indicate that N-benzyl-6-imino-11-methyl-2-oxo has shown promise as an antimicrobial agent . Its mechanism may involve disrupting microbial cell walls or inhibiting essential enzymes necessary for microbial survival.
Anticancer Potential
Research has highlighted the compound's potential in anticancer therapies. It appears to interact with specific molecular targets involved in cancer cell proliferation:
- Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells.
- Mechanism of Action : The compound may inhibit key pathways in cancer cell growth by binding to target proteins or enzymes involved in cell cycle regulation .
Synthesis and Characterization
The synthesis of N-benzyl-6-imino involves multi-step organic reactions including:
- Cyclization : Formation of the tricyclic structure.
- Alkylation : Introduction of alkyl groups to enhance biological activity.
- Condensation Reactions : To form the final product with high yield and purity.
The structural characterization typically involves techniques such as NMR and FTIR spectroscopy to confirm the molecular structure.
Anticancer Activity Studies
A detailed study conducted on HT29 and DU145 cell lines utilized the MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 15 | EGFR inhibition |
| DU145 | 20 | Apoptosis induction |
Molecular docking studies have indicated strong binding affinities between the compound and key proteins involved in cancer progression, suggesting a potential for development as a therapeutic agent .
Q & A
Q. What are the key steps in synthesizing N-benzyl-6-imino...-5-carboxamide, and what reagents are critical for its tricyclic core formation?
The synthesis involves three main stages: (1) constructing the triazatricyclo core via cyclocondensation of nitrogen-rich precursors, (2) introducing the N-benzyl and prop-2-enyl substituents via alkylation or nucleophilic substitution, and (3) functionalizing the carboxamide group. Critical reagents include borane-THF for selective reductions and palladium catalysts for cross-coupling reactions to install the prop-2-enyl group . Microwave-assisted synthesis may enhance reaction efficiency for ring-closure steps .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and substituent placement. The compound’s imino and carbonyl groups produce distinct IR peaks at ~1650–1750 cm⁻¹. For stereochemical analysis, 2D NMR (e.g., NOESY) resolves spatial relationships between the benzyl and prop-2-enyl groups .
Q. What in vitro assays are suitable for initial screening of its biological activity?
Begin with enzyme inhibition assays (e.g., kinase or protease panels) due to the compound’s triazatricyclo motif, which often interacts with ATP-binding pockets . Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to structurally similar compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during prop-2-enyl group installation?
Use Heck coupling with Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃) in DMF at 80–100°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield improvements (>75%) are achieved by degassing solvents to prevent palladium oxidation and using a 10% excess of prop-2-enyl bromide . For scalability, transition from batch to continuous-flow reactors to maintain temperature control .
Q. How can contradictory data between enzyme inhibition and cytotoxicity results be resolved?
Discrepancies may arise from off-target effects or differential cell permeability. Perform follow-up studies:
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to the intended enzyme in live cells.
- Permeability : Measure intracellular concentrations via LC-MS and correlate with activity.
- Metabolite profiling : Identify degradation products (e.g., imino-to-amide conversion) that may alter bioactivity .
Q. What computational methods predict the compound’s binding mode to biological targets?
Molecular docking (AutoDock Vina or Schrödinger) with homology-modeled enzyme structures identifies potential binding pockets. MD simulations (GROMACS) assess stability of the ligand-receptor complex over 100-ns trajectories. Focus on interactions between the benzyl group and hydrophobic residues, and the carboxamide’s hydrogen bonding with catalytic lysines .
Q. How can stereochemical impurities be minimized during large-scale synthesis?
Employ chiral HPLC (Daicel columns) for enantiomeric resolution. Opt for asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps like imino group formation. Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .
Methodological Challenges & Solutions
Q. What strategies mitigate degradation during long-term storage?
Store lyophilized samples at –20°C under argon. Avoid aqueous buffers, as hydrolysis of the imino group occurs at pH > 7.0. For DMSO stock solutions, use molecular sieves to absorb moisture and confirm stability via monthly LC-MS checks .
Q. How do substituent variations (e.g., benzyl vs. furan-2-ylmethyl) impact SAR?
Compare inhibition profiles of analogs using a standardized kinase panel. The benzyl group enhances hydrophobic interactions with P-loop residues, while electron-rich groups (e.g., furan) may improve solubility but reduce target affinity. Quantitative SAR (QSAR) models with Hammett constants (σ) and logP values help rationalize trends .
Q. Which in vivo models are appropriate for evaluating pharmacokinetics?
Use Sprague-Dawley rats for preliminary ADME studies:
- Oral bioavailability : Administer 10 mg/kg and measure plasma levels via LC-MS/MS.
- Metabolite identification : Collect bile and urine for UPLC-QTOF analysis.
- BBB penetration : Conduct brain/plasma ratio studies if neurological targets are implicated .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
